![molecular formula C17H24N2O3S B4436387 N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4436387.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, commonly known as NS-398, is a selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications. COX-2 inhibitors are a class of drugs that selectively inhibit the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins, which are involved in inflammation and pain.
Mechanism of Action
NS-398 selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins involved in physiological processes such as gastric mucosal protection and platelet aggregation.
Biochemical and physiological effects:
NS-398 has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, NS-398 has been shown to reduce the production of nitric oxide, a molecule involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
NS-398 is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme without affecting the COX-1 enzyme. This makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, like all drugs, NS-398 has limitations and potential side effects, which must be carefully considered when designing experiments.
List of future directions:
1. Investigating the potential therapeutic applications of NS-398 in various diseases, including cancer, inflammation, and pain.
2. Studying the mechanism of action of NS-398 and its effects on various signaling pathways.
3. Developing new COX-2 inhibitors based on the structure of NS-398.
4. Studying the potential side effects of NS-398 and developing strategies to minimize them.
5. Investigating the role of COX-2 in various physiological and pathological processes using NS-398 as a tool.
6. Developing new methods for synthesizing NS-398 and other COX-2 inhibitors.
7. Investigating the potential synergistic effects of NS-398 with other drugs or therapies.
8. Studying the pharmacokinetics and pharmacodynamics of NS-398 in various animal models and human subjects.
9. Investigating the potential role of NS-398 in preventing or treating drug-induced gastrointestinal toxicity.
10. Developing new formulations of NS-398 for improved delivery and efficacy.
Scientific Research Applications
NS-398 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in preclinical studies.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(methanesulfonamido)-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-12-15(8-9-16(13)19-23(2,21)22)17(20)18-11-10-14-6-4-3-5-7-14/h6,8-9,12,19H,3-5,7,10-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEOCCXUSZSOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CCCCC2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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